molecular formula C18H23FN6O B2830858 1-(3-Fluoro-4-methylphenyl)-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea CAS No. 1797718-55-8

1-(3-Fluoro-4-methylphenyl)-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea

Cat. No.: B2830858
CAS No.: 1797718-55-8
M. Wt: 358.421
InChI Key: FQTOPWDFYIIFEY-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methylphenyl)-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea is a chemical compound with the molecular formula C18H23FN6O and a molecular weight of 358.4 g/mol . It is supplied with the CAS Number 1797718-55-8, providing a unique identifier for precise material tracking and ordering . The compound features a urea bridge linking two key moieties: a 3-fluoro-4-methylphenyl group and an ethylamino chain connected to a 5-(pyrrolidin-1-yl)pyridazine heterocycle . This specific structure, particularly the pyridazinyl component, is of significant interest in medicinal chemistry and drug discovery research. Compounds with pyridazinyl amino derivatives have been investigated for their potential as kinase inhibitors, such as ALK5 (TGF-β receptor) inhibitors, which are relevant in the study of fibrotic diseases and cancer . The presence of the urea functional group is a common pharmacophore in many biologically active molecules, often contributing to key hydrogen-bonding interactions with enzyme targets . This product is intended for research purposes only, including in vitro assays, target validation, and hit-to-lead optimization studies. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-3-[2-[(5-pyrrolidin-1-ylpyridazin-3-yl)amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN6O/c1-13-4-5-14(10-16(13)19)23-18(26)21-7-6-20-17-11-15(12-22-24-17)25-8-2-3-9-25/h4-5,10-12H,2-3,6-9H2,1H3,(H,20,24)(H2,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTOPWDFYIIFEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCNC2=NN=CC(=C2)N3CCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-methylphenyl)-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Fluoro-Methylphenyl Intermediate: Starting with a fluoro-substituted benzene derivative, a Friedel-Crafts alkylation can introduce the methyl group.

    Introduction of the Pyridazinyl Group: The intermediate is then subjected to a nucleophilic aromatic substitution reaction with a pyridazinyl derivative.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-4-methylphenyl)-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert nitro groups to amines or reduce double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro-substituted phenyl ring, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH₄)

Major Products:

    Oxidation Products: Carboxylic acids, ketones

    Reduction Products: Amines, alkanes

    Substitution Products: Various substituted phenyl derivatives

Scientific Research Applications

1-(3-Fluoro-4-methylphenyl)-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea has several applications in scientific research:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It may be utilized in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methylphenyl)-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural and physicochemical comparisons with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents H-Bond Donors/Acceptors XlogP Structural Notes
1-(3-Fluoro-4-methylphenyl)-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea C₁₈H₂₃FN₆O 358.41 3-Fluoro-4-methylphenyl, pyridazine-pyrrolidine, ethylurea linker 2 / 6 ~2.5* Compact structure with balanced hydrophilicity; pyridazine enhances π-π stacking.
1-[(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)-3-pyrrolidinyl]-3-[4-methyl-3-(2-methyl-5-pyrimidinyl)-1-phenyl-1H-pyrazol-5-yl]urea C₂₈H₃₀FN₇O₂ 539.59 3-Fluorophenyl, methoxyethyl-pyrrolidine, pyrazole-pyrimidine 2 / 9 ~4.1* Bulky substituents increase lipophilicity; pyrimidine may improve metabolic stability.
(E)-1-(1-Arylimidazolidin-2-ylidene)-3-(4-(1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenyl)urea Variable ~450–500* Trifluoromethoxy-phenyl, triazole, imidazolidinone 2–3 / 8–10 ~3.8* Trifluoromethoxy group enhances membrane permeability; triazole aids in metal binding.
1-[4-(5-(Aminomethyl)thiazol-2-yl)cyclohex-3-enyl]-3-(3-chloro-4-fluorophenyl)-1-(2-(pyrrolidin-1-yl)ethyl)urea C₂₃H₂₉ClFN₅OS 478.03 Chloro-fluorophenyl, thiazole-cyclohexene, pyrrolidin-1-yl-ethyl 2 / 6 3.1 Thiazole introduces rigidity; chloro-fluorophenyl enhances halogen bonding.

*Estimated based on structural analogs.

Physicochemical and Functional Comparisons

Urea Linkage and Aromatic Systems
  • The target compound employs a pyridazine ring, which is less common than pyrimidine (seen in ) or triazole (in ). Pyridazine’s electron-deficient nature may favor interactions with basic residues in biological targets .
Heterocyclic Substituents
  • The pyrrolidin-1-yl group is shared with , suggesting a role in modulating solubility and receptor binding. However, incorporates a thiazole ring, which may confer rigidity and influence conformational stability .
  • Methoxyethyl-pyrrolidine in introduces additional polarity but adds steric bulk, possibly reducing oral bioavailability compared to the target compound’s simpler ethylurea linker .
Halogen Effects

    Q & A

    Q. Table 1: SAR Comparison of Analogous Urea Derivatives

    Compound SubstituentsBiological Activity (IC₅₀)Key FindingReference
    3-Chloro-4-fluorophenyl, pyridazine1.2 µM (kinase inhibition)Chlorine enhances selectivity
    4-Fluorophenyl, triazolo-pyridazine0.8 µM (antiproliferative)Triazole improves metabolic stability

    Advanced: What strategies address low solubility or metabolic instability in preclinical development?

    Methodological Answer:

    • Solubility Enhancement:
      • Introduce hydrophilic groups (e.g., morpholine, ) or formulate with cyclodextrins .
    • Metabolic Stability:
      • Replace metabolically labile groups (e.g., ethylurea linker) with bioisosteres like amides or carbamates .
      • Use deuterated analogs to slow CYP450-mediated degradation .
    • In Silico Tools: Predict ADMET properties with software like Schrödinger’s QikProp or SwissADME .

    Advanced: How can computational modeling guide target identification and binding mode analysis?

    Methodological Answer:

    • Molecular Docking:
      • Use AutoDock Vina or Glide to dock the compound into kinase ATP-binding pockets (e.g., EGFR or BRAF). Focus on hydrogen bonds between urea NH and kinase hinge region .
    • Molecular Dynamics (MD):
      • Simulate binding stability (e.g., 100 ns trajectories in GROMACS) to assess interactions with hydrophobic residues near the fluorophenyl group .
    • Free Energy Calculations:
      • MM/GBSA or MM/PBSA methods quantify binding affinity changes due to substituent modifications .

    Advanced: How should researchers resolve contradictions in biological assay data (e.g., divergent IC₅₀ values across studies)?

    Methodological Answer:

    • Assay Replication:
      • Repeat experiments under standardized conditions (e.g., cell passage number, serum concentration) .
    • Off-Target Profiling:
      • Screen against unrelated targets (e.g., GPCRs) to identify non-specific effects .
    • Data Normalization:
      • Use reference compounds (e.g., staurosporine for kinase assays) to calibrate inter-lab variability .

    Advanced: What in vivo study designs are recommended based on in vitro findings?

    Methodological Answer:

    • Dosing Regimen:
      • Start with 10 mg/kg (oral or IP) in rodent models, adjusting based on pharmacokinetic (PK) data .
    • Biomarker Analysis:
      • Monitor target engagement via phospho-kinase assays (e.g., p-ERK in tumor biopsies) .
    • Toxicity Screening:
      • Assess liver enzymes (ALT/AST) and renal function (creatinine) weekly .

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